Methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate: is a complex organic compound featuring a thiazole ring fused with a thiophene ring and a carboxylate ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzo[d]thiazole-2-carboxylic acid and 4,5-dimethylthiophene-3-carboxylic acid.
Coupling Reaction: These two compounds are coupled using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Esterification: The resulting amide is then esterified using methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process to ensure precise control over reaction conditions and product quality.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiophene rings, often using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous ether.
Substitution: Amines, alcohols, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the thiazole and thiophene rings.
Reduction Products: Reduced forms of the compound, often resulting in the formation of alcohols or amines.
Substitution Products: Substituted derivatives with different functional groups attached to the rings.
Mechanism of Action
Target of Action
Methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Benzothiazole derivatives have been found to interact with various biological targets, leading to a range of effects . The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key to its interaction with its targets.
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds likely affect a variety of biochemical pathways related to their respective biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Benzothiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects likely result from the compound’s interaction with its targets and its influence on various biochemical pathways.
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structure and substituents of the thiazole compound .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with different enzymes or cofactors .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases. Industry: The compound is used in the development of new materials and chemicals with specific properties.
Comparison with Similar Compounds
2-Methylbenzo[d]thiazole-6-ol
2-Methylbenzo[d]thiazole-5-ol
N-Arylalkylbenzo[d]thiazole-2-carboxamides
Properties
IUPAC Name |
methyl 2-(1,3-benzothiazole-2-carbonylamino)-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-8-9(2)22-14(12(8)16(20)21-3)18-13(19)15-17-10-6-4-5-7-11(10)23-15/h4-7H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAYQAURDAFEIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NC3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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